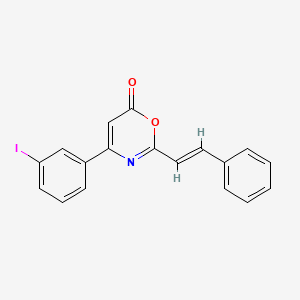
4-(3-iodophenyl)-2-(2-phenylvinyl)-6H-1,3-oxazin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-iodophenyl)-2-(2-phenylvinyl)-6H-1,3-oxazin-6-one, also known as IOX1, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. IOX1 is a potent inhibitor of histone demethylases, which are enzymes responsible for removing methyl groups from histone proteins. The inhibition of these enzymes has been shown to have a variety of effects on cellular processes, including gene expression, cell differentiation, and cell proliferation.
作用機序
4-(3-iodophenyl)-2-(2-phenylvinyl)-6H-1,3-oxazin-6-one works by inhibiting the activity of histone demethylases, which are enzymes responsible for removing methyl groups from histone proteins. This inhibition leads to the accumulation of methylated histones, which can have a variety of effects on cellular processes, including gene expression, cell differentiation, and cell proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-iodophenyl)-2-(2-phenylvinyl)-6H-1,3-oxazin-6-one are primarily related to its inhibition of histone demethylases. This inhibition leads to the accumulation of methylated histones, which can have a variety of effects on cellular processes, including gene expression, cell differentiation, and cell proliferation. 4-(3-iodophenyl)-2-(2-phenylvinyl)-6H-1,3-oxazin-6-one has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, 4-(3-iodophenyl)-2-(2-phenylvinyl)-6H-1,3-oxazin-6-one has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 4-(3-iodophenyl)-2-(2-phenylvinyl)-6H-1,3-oxazin-6-one in lab experiments is its potency and specificity as a histone demethylase inhibitor. 4-(3-iodophenyl)-2-(2-phenylvinyl)-6H-1,3-oxazin-6-one has been shown to have a high degree of selectivity for histone demethylases, which reduces the risk of off-target effects. However, one limitation of using 4-(3-iodophenyl)-2-(2-phenylvinyl)-6H-1,3-oxazin-6-one in lab experiments is its relatively short half-life, which can make it difficult to maintain consistent levels of 4-(3-iodophenyl)-2-(2-phenylvinyl)-6H-1,3-oxazin-6-one in cell culture or animal models.
将来の方向性
There are several future directions for research on 4-(3-iodophenyl)-2-(2-phenylvinyl)-6H-1,3-oxazin-6-one. One area of interest is the development of more potent and selective histone demethylase inhibitors, which could have even greater therapeutic potential than 4-(3-iodophenyl)-2-(2-phenylvinyl)-6H-1,3-oxazin-6-one. Another area of interest is the identification of specific histone demethylases that are particularly important in cancer or neurodegenerative diseases, which could lead to the development of targeted therapies. Finally, there is also interest in exploring the potential of 4-(3-iodophenyl)-2-(2-phenylvinyl)-6H-1,3-oxazin-6-one as a therapeutic agent in other disease contexts, such as inflammation or metabolic disorders.
合成法
4-(3-iodophenyl)-2-(2-phenylvinyl)-6H-1,3-oxazin-6-one can be synthesized using a variety of methods, but the most common method involves the condensation of 3-iodoaniline and cinnamaldehyde in the presence of a base such as potassium carbonate. The resulting product is then oxidized to form 4-(3-iodophenyl)-2-(2-phenylvinyl)-6H-1,3-oxazin-6-one.
科学的研究の応用
4-(3-iodophenyl)-2-(2-phenylvinyl)-6H-1,3-oxazin-6-one has been extensively studied in the context of cancer research, as histone demethylases are often dysregulated in cancer cells. 4-(3-iodophenyl)-2-(2-phenylvinyl)-6H-1,3-oxazin-6-one has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition to cancer research, 4-(3-iodophenyl)-2-(2-phenylvinyl)-6H-1,3-oxazin-6-one has also been studied in the context of neurodegenerative diseases, as histone demethylases have been implicated in the pathogenesis of these diseases.
特性
IUPAC Name |
4-(3-iodophenyl)-2-[(E)-2-phenylethenyl]-1,3-oxazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12INO2/c19-15-8-4-7-14(11-15)16-12-18(21)22-17(20-16)10-9-13-5-2-1-3-6-13/h1-12H/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KECSUPVLTJSSPX-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC(=CC(=O)O2)C3=CC(=CC=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC(=CC(=O)O2)C3=CC(=CC=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-iodophenyl)-2-[(E)-2-phenylethenyl]-1,3-oxazin-6-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[2-(4-chlorophenyl)vinyl]-1,3-dimethyl-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5909602.png)
![1,3-dimethyl-5-nitro-6-[2-(4-propoxyphenyl)vinyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5909609.png)
![3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)propanamide](/img/structure/B5909613.png)
![6-[2-(4-ethoxyphenyl)vinyl]-1,3-dimethyl-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5909614.png)
![ethyl 4-{5-[3-(4-fluorophenyl)-3-oxo-1-propen-1-yl]-2-furyl}benzoate](/img/structure/B5909621.png)
![6-[2-(2,4-dimethoxyphenyl)vinyl]-1,3-dimethyl-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5909624.png)
![butyl 4-({3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoate](/img/structure/B5909634.png)
![ethyl 4-{5-[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]-2-furyl}benzoate](/img/structure/B5909639.png)
![1-(4-methoxybenzyl)-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5909643.png)
![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-4-methoxybenzenecarboximidamide](/img/structure/B5909644.png)
![7-(4-ethoxybenzylidene)-3-(4-nitrophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B5909649.png)
![N-(2-hydroxy-4-nitrophenyl)-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5909665.png)
![1-[3-(1,3-benzodioxol-5-yl)acryloyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5909690.png)
![3-ethyl-5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909710.png)